1-(Propan-2-ylamino)propan-2-ol

説明

BenchChem offers high-quality 1-(Propan-2-ylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Propan-2-ylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

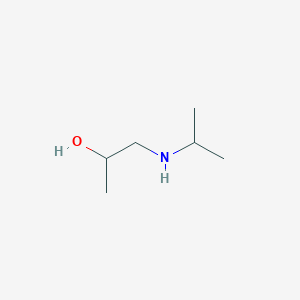

Structure

3D Structure

特性

IUPAC Name |

1-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)7-4-6(3)8/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFDZDMIFOFNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Propan-2-ylamino)propan-2-ol

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 1-(Propan-2-ylamino)propan-2-ol. This key amino alcohol serves as a critical building block in the development of various pharmaceutical agents, most notably as a precursor to β-blockers such as Propranolol.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy and Rationale

The most direct and industrially relevant pathway to 1-(Propan-2-ylamino)propan-2-ol is the nucleophilic ring-opening of propylene oxide with isopropylamine.[3] This reaction is a classic example of an SN2-type attack by an amine on an epoxide ring.

Causality of Experimental Design:

-

Nucleophile: Isopropylamine serves as the nitrogen nucleophile. Its basicity is sufficient to open the epoxide ring without the need for strong acid catalysis, which could promote side reactions.

-

Electrophile: Propylene oxide is the electrophilic partner. The strained three-membered ether ring is susceptible to nucleophilic attack.

-

Regioselectivity: In a basic or neutral medium, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[4] For propylene oxide, this is the terminal (C1) carbon, leading to the desired propan-2-ol isomer as the major product. The alternative attack at the C2 position is disfavored due to the steric hindrance from the methyl group.

-

Solvent: The reaction can be performed neat (without solvent) or in a protic solvent like ethanol. A protic solvent can facilitate the reaction by protonating the oxygen atom in the transition state, making the ring easier to open. For this guide, a solvent-free approach is detailed to maximize reactant concentration and simplify purification.

Caption: Reaction scheme for the synthesis of 1-(Propan-2-ylamino)propan-2-ol.

Detailed Experimental Protocols

Synthesis of 1-(Propan-2-ylamino)propan-2-ol

This protocol describes a robust, lab-scale synthesis. The reaction between propylene oxide and ammonia is known to be catalyzed by water and can be run under pressure at elevated temperatures.[5] This adapted procedure for isopropylamine is designed for standard laboratory glassware.

-

Materials & Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Pressure-equalizing dropping funnel

-

Heating mantle with temperature control

-

Isopropylamine (≥99%)

-

Propylene oxide (≥99%)

-

Ice bath

-

-

Procedure:

-

Charging the Reactor: To a 250 mL round-bottom flask, add isopropylamine (e.g., 59.1 g, 1.0 mol, 2.0 eq). Cool the flask in an ice bath.

-

Reactant Addition: Place propylene oxide (e.g., 29.0 g, 0.5 mol, 1.0 eq) in the dropping funnel. Add the propylene oxide dropwise to the cooled, stirring isopropylamine over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Expert Insight: The reaction is exothermic. A slow, controlled addition of the limiting reagent (propylene oxide) to an excess of the amine helps to manage the reaction temperature and minimize the formation of byproducts from the reaction of the product with another molecule of propylene oxide.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 50-60 °C) for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the propylene oxide starting material.

-

Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is a mixture of the desired amino alcohol, unreacted isopropylamine, and potential di-alkylation byproducts.

-

Purification by Vacuum Distillation

Amino alcohols are often purified by distillation or crystallization of their salts.[6][7] Given the liquid nature of the product and the volatility of the excess starting material, fractional vacuum distillation is the most effective method for purification.

-

Equipment:

-

Distillation apparatus (round-bottom flask, short-path distillation head with Vigreux column, condenser, receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle

-

-

Procedure:

-

Removal of Excess Amine: Assemble the distillation apparatus. Gently heat the crude reaction mixture under atmospheric pressure to distill off the excess isopropylamine (boiling point: 32-34 °C).

-

Vacuum Distillation: Once the bulk of the isopropylamine has been removed, apply a vacuum. Reduce the pressure gradually to avoid bumping.

-

Fraction Collection: Collect the product fraction at the appropriate boiling point and pressure. 1-(Propan-2-ylamino)propan-2-ol has a reported boiling point of 105-107 °C at 40 mmHg. Discard any initial forerun and stop the distillation before high-boiling residues begin to distill.

-

Product Isolation: The collected liquid should be a colorless to pale yellow, viscous oil. Weigh the product and calculate the yield.

-

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data represent the expected results for a successfully synthesized and purified sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] The predicted spectra are based on established chemical shift principles and coupling patterns.[9][10]

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m (multiplet) | 1H | -CH (OH)- |

| ~2.75 | m (septet) | 1H | -NH -CH(CH₃)₂ |

| ~2.60 | dd (doublet of doublets) | 1H | -CH H-NH- (one proton of CH₂) |

| ~2.40 | dd (doublet of doublets) | 1H | -CHH -NH- (one proton of CH₂) |

| ~2.0-2.5 (broad) | s (singlet) | 2H | -OH , -NH (exchangeable) |

| ~1.15 | d (doublet) | 3H | -CH(OH)-CH ₃ |

| ~1.05 | d (doublet) | 6H | -NH-CH(CH ₃)₂ |

-

Note on Exchangeable Protons: The O-H and N-H protons are exchangeable and may appear as a single broad peak or not be observed at all, depending on the solvent and concentration.[9] Their coupling to adjacent protons is often not resolved.

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~68.5 | -C H(OH)- |

| ~55.0 | -C H₂-NH- |

| ~49.0 | -NH-C H(CH₃)₂ |

| ~23.0 | -NH-CH(C H₃)₂ |

| ~21.0 | -CH(OH)-C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

| FTIR (Predicted) | ||

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3500 (broad) | Strong | O-H and N-H stretching vibrations |

| 2960-2980 | Strong | C-H stretching (aliphatic) |

| 1450-1470 | Medium | C-H bending |

| 1050-1150 | Strong | C-O stretching (secondary alcohol) |

| 1100-1130 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

| Mass Spectrometry (Predicted, EI) | |

| m/z (mass-to-charge ratio) | Assignment |

| 117 | [M]⁺ (Molecular Ion) |

| 102 | [M - CH₃]⁺ (Loss of a methyl group) |

| 86 | [CH₂=NHCH(CH₃)₂]⁺ (α-cleavage) |

| 45 | [CH₃CH=OH]⁺ (α-cleavage, Base Peak )[11] |

| 44 | [CH(CH₃)₂NH]⁺ fragment[12] |

Workflow and Logic Diagram

The entire process from starting materials to a fully characterized product follows a logical and self-validating sequence.

Caption: A comprehensive workflow for the synthesis and validation of the target compound.

Safety, Handling, and Storage

-

Propylene Oxide: Is extremely flammable and a known carcinogen. All handling must be performed in a well-ventilated chemical fume hood.

-

Isopropylamine: Is a flammable liquid and is corrosive to the skin and eyes.[13] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-(Propan-2-ylamino)propan-2-ol: Assumed to be a skin and eye irritant. Handle with standard laboratory PPE.

-

Storage: Store the final product in a tightly sealed container in a cool, dry place, away from ignition sources.

References

-

New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Available at: [Link]

- Process for the purification of an aminoalcohol. Google Patents.

-

Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

- Novel propranolol synthesis method. Google Patents.

-

Research Article Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. Available at: [Link]

-

Propranolol synthesis | Medicinal Chemistry - I | B. Pharm IV Semester. YouTube. Available at: [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

-

1-(Isopropylamino)prop-1-en-2-ol. PubChem. Available at: [Link]

-

Synthesis of 14C-labelled propranolol hydrochloride, 1-isopropylamino-3-(1-naphthyloxy) propane-2-ol-1-14C hydrochloride. PubMed. Available at: [Link]

-

Isopropanol Amine Production By Chemical Reaction Between Propylene Oxide and Ammonia. Procurement Resource. Available at: [Link]

- Process for the preparation of amino-alcohols. Google Patents.

- A kind of preparation method of propranolol hydrochloride. Google Patents.

- Production method of isopropanolamine. Google Patents.

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

-

Propylene oxide. Wikipedia. Available at: [Link]

-

Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link]

-

Propranolol. NIST WebBook. Available at: [Link]

- Method of separating racemic 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol into enantiomers. Google Patents.

-

Chemical Properties of Propranolol (CAS 525-66-6). Cheméo. Available at: [Link]

-

1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol. Pharmaffiliates. Available at: [Link]

-

Mass spectrum of propan-2-amine. docbrown.info. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

1-Amino-2-propanol. NIST WebBook. Available at: [Link]

-

H-1 proton nmr spectrum of propan-2-ol. docbrown.info. Available at: [Link]

-

13C NMR of 1-Propanol. University of Calgary. Available at: [Link]

-

Propylene (oxide) synthesis. Sciencemadness Discussion Board. Available at: [Link]

-

HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. Available at: [Link]

-

Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd.. Available at: [Link]

-

Mass spectrum of propan-2-ol. docbrown.info. Available at: [Link]

-

Isopropyl Alcohol. NIST WebBook. Available at: [Link]

-

1-(Isopropylamino)-3-Phenoxypropan-2-Ol. Amanote Research. Available at: [Link]

Sources

- 1. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 2. Propranolol (CAS 525-66-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. procurementresource.com [procurementresource.com]

- 4. Propylene oxide - Wikipedia [en.wikipedia.org]

- 5. CN1176901C - Production method of isopropanolamine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

Physicochemical Properties of 1-(Propan-2-ylamino)propan-2-ol: A Technical Guide for Drug Development

Executive Summary

1-(Propan-2-ylamino)propan-2-ol, widely known as 1-(isopropylamino)propan-2-ol, is a low-molecular-weight alkanolamine. It serves as a fundamental building block and pharmacophoric core in medicinal chemistry, particularly in the synthesis of aryloxypropanolamine beta-adrenergic antagonists (beta-blockers) 1[1]. This technical guide details the core physicochemical properties, thermodynamic behavior, and self-validating analytical workflows required to characterize this critical intermediate.

Structural and Pharmacophoric Significance

The alkanolamine motif is essential for anchoring drugs to the beta-adrenergic receptor. The secondary amine undergoes protonation at physiological pH, enabling crucial ionic interactions with aspartate residues in the receptor's binding pocket, while the hydroxyl group participates in critical hydrogen bonding 2[2]. Understanding the isolated physicochemical properties of 1-(propan-2-ylamino)propan-2-ol allows researchers to predict the thermodynamic binding efficacy, ionization state, and membrane permeability of the final active pharmaceutical ingredients (APIs) 3[3].

Regioselective synthesis pathway and pharmacophoric integration into beta-blockers.

Core Physicochemical Profile

The fundamental properties of 1-(propan-2-ylamino)propan-2-ol are governed by its high polarity and capacity for hydrogen bonding. The presence of both hydrogen bond donors and acceptors results in a highly hydrophilic molecule.

Table 1: Physicochemical and Computational Data

| Property | Value | Causality / Significance |

| Molecular Formula | C₆H₁₅NO | Aliphatic alkanolamine core 4[4]. |

| Molecular Weight | 117.19 g/mol | Low MW ensures minimal steric hindrance during synthetic derivatization 4[4]. |

| Topological Polar Surface Area | 32.3 Ų | High polarity relative to size; dictates poor passive lipid bilayer diffusion in its isolated form 5[5]. |

| pKa (Predicted) | ~9.6 | The secondary amine acts as a weak base, ensuring >99% ionization at physiological pH (7.4) 3[3]. |

| logP (Octanol/Water) | ~0.1 to 0.5 | Highly hydrophilic; necessitates specific chromatographic techniques (e.g., HILIC) 6[6]. |

| H-Bond Donors / Acceptors | 2 / 2 | Facilitates strong aqueous solvation and receptor pocket anchoring 5[5]. |

Thermodynamic & Solubility Behavior

Because 1-(propan-2-ylamino)propan-2-ol possesses a logP near zero and a TPSA of 32.3 Ų, it exhibits complete miscibility with water and lower alcohols (methanol, ethanol) 5[5].

Causality in Experimental Design: When extracting this compound during synthesis, standard aqueous-organic partitioning (e.g., water/ethyl acetate) is highly inefficient due to the compound's thermodynamic preference for the aqueous phase. Instead, liquid-liquid extraction requires highly alkaline conditions (pH > 12) to fully deprotonate the secondary amine. This suppresses its ionization and forces the neutral species into moderately polar organic solvents like dichloromethane, or necessitates the use of continuous liquid-liquid extraction setups.

Analytical Characterization Workflows

To ensure self-validating experimental systems, the following protocols are designed specifically for the physicochemical constraints of highly polar alkanolamines.

Protocol A: pKa Determination via Potentiometric Titration

Rationale: Co-solvent extrapolation (e.g., using methanol/water mixtures) is standard for poorly soluble drugs. However, because 1-(propan-2-ylamino)propan-2-ol is highly water-soluble, introducing co-solvents alters the dielectric constant unnecessarily and introduces extrapolation errors. A purely aqueous system is mandated.

-

Standardization: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve exactly 2.0 mmol of 1-(propan-2-ylamino)propan-2-ol in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

-

Acidification: Add 0.1 M HCl to lower the pH to approximately 3.0, ensuring the secondary amine is fully protonated.

-

Titration: Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the basic region).

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The pKa is identified at the half-equivalence point, calculated via the Henderson-Hasselbalch equation 3[3].

Protocol B: Purity Profiling via HILIC LC-MS

Rationale: Standard Reversed-Phase (C18) chromatography fails to retain 1-(propan-2-ylamino)propan-2-ol due to its extreme hydrophilicity, causing it to elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention mechanism.

-

Column Selection: Utilize an unmodified bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium formate in water, pH 3.0 (ensures ionization of the amine).

-

Solvent B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient: Start at 95% B (highly organic, promoting retention in HILIC), decreasing to 50% B over 10 minutes to elute the polar analyte.

-

Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. The target mass-to-charge ratio (m/z) is 118.1 [M+H]⁺.

Workflow for the physicochemical characterization of 1-(Propan-2-ylamino)propan-2-ol.

References

- ChemScene. "1690085-42-7 | (R)-1-(Isopropylamino)propan-2-ol - ChemScene". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXBj3haQWTxyfyqom-zXa5O2jKKo6lb7DTj3GYpgPX3pmDrwaOJ7rVs2rhWbEgsKkhFtABLSHRByHeFsnxf2-wxklUvkgvRi4wf4sgjNv6VeZZkRXooI9F7FfhjvPE3hWExwGG49WglUUxs8f2mQ==]

- Google Patents. "WO2020101977A1 - Lipid ether amine compounds for topical treatment of cutaneous disease". Available at:[https://vertexaisearch.cloud.google.

- Longdom Publishing. "Towards a Thermodynamic Definition of Efficacy in Partial Agonism: I Concentration-Response Theory for Explicit Agonist and Antagonist Complexes". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEJJnMohn6aRtO2whb3524WfDyAbC1ufcbpYWW-EAGUyjjZUPGP0Zv1rutd97Ur0Jn43bI_0fMuA16y0Ok85fsMDDjnICwZsaDmiybqWeTMlbAC1r0nLljMF1LLBYEN-62O_si-ogghQFQrd16MNp9VWZ0ZtlR0kqMztPQFGf8CH-HcGrXkUGjmgaybo0jglE572YPPUk7pVdja1w1B410gJwwr4eiyNj5RSkmJIdIZq6ZkCO8YwY4TR_KB74gC66vk-FR05nPhUoPQeqxajoJTIDzeEISd6LxZC_4WiwrfgKNB1nsFB31HGLsIZV3M_boOLLFYOa7tBsQ_E4CD_diPzSOLH427SDuZA==]

- Ethernet.edu.et. "Smith and Williams' - Introduction to the Principles of Drug Design and Action". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXXJnLZXKk6OqdDDt3oIaHfMZlFtvdCCk56yjOP2Jg1rCAi_mG2x2OQR1u7YG3hJIOdzFp0jVdSFqe8NS9KfHz_QAyW1sHvas2t7a5d8ReUt4KpBGVGE5tk1wjGIOz1WphPTE2GiRGgIdSxuPpoUMkwuHlXFgPA-u3]

- Guidechem. "(S) -2- (isopropilamino) propan-1-ol 129156-64-5 wiki - Es - Guidechem". Available at:[https://vertexaisearch.cloud.google.

- Guidechem. "1- (Boc-aMino) -3- (isopropilaMino) propano 1229627-05-7 wiki - Es - Guidechem". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBT9EFUQqY2SE77ZmOUU7h0UuHCR-Hi4JntPozH9WT4Gv1vVVOSZMIu4inNxbs3PcINopc8Pe7XOiihDOctfD__98z_FXZJS6HBmREfyGibWSl44gg2ipuafR_RikPRNwoCVtxSLImku6KU496tYJSekXhaNKXDlaHcxNqJK6fMBOn6FriB9a3i8FQV8g1-2GDq1I=]

Sources

- 1. WO2020101977A1 - Lipid ether amine compounds for topical treatment of cutaneous disease - Google Patents [patents.google.com]

- 2. longdom.org [longdom.org]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. chemscene.com [chemscene.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. guidechem.com [guidechem.com]

A Mechanistic Deep Dive: The Biological Actions of 1-(Propan-2-ylamino)propan-2-ol (Propranolol)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Propan-2-ylamino)propan-2-ol, widely known as propranolol, is a cornerstone therapeutic agent and a critical tool in pharmacological research. As the prototypical non-selective beta-adrenergic receptor antagonist, its mechanism of action extends beyond simple receptor blockade, encompassing a range of effects on cellular signaling, membrane properties, and systemic physiology. This guide provides a detailed examination of propranolol's biological actions, from its molecular interactions with G-protein coupled receptors (GPCRs) to its profound physiological consequences. We will explore the canonical signaling pathways it inhibits, its secondary membrane-stabilizing activities, and the validated experimental protocols required to rigorously characterize its effects. This document is designed to serve as an authoritative resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical methodological insights.

Section 1: Introduction to 1-(Propan-2-ylamino)propan-2-ol (Propranolol)

Propranolol is a competitive antagonist of beta-adrenergic receptors (β-ARs) and the first of its class to be clinically successful, leading to a revolution in the management of cardiovascular diseases.[1] Developed by Sir James Black, its discovery has had a profound impact on medicine.[1]

Chemical Identity and Pharmacological Classification: Propranolol is a non-selective beta-blocker, meaning it blocks both β1- and β2-adrenergic receptors with similar high affinity.[2][3] It lacks intrinsic sympathomimetic activity (ISA), meaning it does not weakly activate the receptor it blocks.[2] Its high lipophilicity allows it to cross the blood-brain barrier, contributing to its effects on the central nervous system (CNS).[2]

Clinical Significance: Clinically, propranolol is utilized for a wide array of conditions, including hypertension, angina pectoris, myocardial infarction, cardiac arrhythmias, and essential tremors.[3][4] Its ability to modulate the sympathetic nervous system also makes it effective for performance anxiety, migraine prophylaxis, and managing symptoms of thyrotoxicosis.[1][2]

Section 2: The Adrenergic System: The Molecular Stage

To understand propranolol's action, one must first understand its target: the adrenergic signaling pathway. This system is a critical component of the sympathetic nervous system's "fight-or-flight" response.

The Canonical β-Adrenergic Signaling Cascade: The natural ligands for β-ARs are the catecholamines, primarily norepinephrine (released from sympathetic nerves) and epinephrine (from the adrenal medulla).[5] These receptors are classic Gs-protein coupled receptors (GPCRs).[6] Ligand binding initiates a conformational change, leading to the activation of the Gs alpha subunit.[7][8] This, in turn, stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[6][9] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to the final physiological response, such as increased heart rate and contractility.[6][7]

Caption: Workflow for a competitive radioligand binding assay.

Protocol 6.2: Functional Antagonism Assay (cAMP Quantification)

Objective: To measure propranolol's ability to functionally block agonist-induced cAMP production.

Causality and Self-Validation: This assay moves beyond simple binding to measure the downstream consequence of receptor interaction. [10]By pre-treating cells with propranolol before stimulating them with a β-agonist (like isoproterenol), we can quantify the extent to which propranolol blunts the expected rise in cAMP. [11]A dose-dependent inhibition of the agonist response validates the antagonistic activity. The Schild analysis of the resulting dose-response curves can confirm competitive antagonism. [12] Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96- or 384-well plate and grow to an appropriate confluency.

-

Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of propranolol (the antagonist) in assay buffer. Include a phosphodiesterase (PDE) inhibitor (like IBMX) to prevent cAMP degradation. [9]Incubate for a set period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol at its EC80 concentration) to all wells (except negative controls) and incubate for a specific time (e.g., 10-15 minutes) to stimulate cAMP production. [11][13]4. Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the lysate using a detection kit, such as a competitive immunoassay based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or an AlphaScreen assay. [9][14]In these assays, the signal is inversely proportional to the amount of cAMP produced by the cells. [9]6. Data Analysis: Plot the assay signal (or calculated cAMP concentration) against the log concentration of propranolol. Fit the data to determine the IC50 of the antagonist. This demonstrates the concentration of propranolol required to inhibit 50% of the agonist-induced functional response.

Section 7: Conclusion and Future Directions

1-(Propan-2-ylamino)propan-2-ol (propranolol) remains a vital molecule in both the clinic and the laboratory. Its mechanism of action is a paradigm of competitive antagonism at G-protein coupled receptors. The primary blockade of β1- and β2-adrenergic receptors comprehensively explains its wide-ranging effects on the cardiovascular, respiratory, and central nervous systems. Furthermore, ancillary properties such as membrane stabilization contribute to its complex pharmacological profile. [2][15] For drug development professionals, a thorough understanding of propranolol's mechanisms, supported by robust methodologies like radioligand binding and functional cAMP assays, is essential. These techniques provide the foundation for characterizing novel adrenergic modulators and understanding the intricate pharmacology of GPCR-targeted therapies. Future research may continue to explore the nuanced roles of β-arrestin-dependent signaling in response to antagonists and further delineate the clinical relevance of propranolol's off-target effects.

References

-

Propranolol - Wikipedia. [Link]

-

Mansur, A. P., et al. (n.d.). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration: systemic availability. SciELO. [Link]

-

Patel, H., & Tadi, P. (2023). Propranolol. In StatPearls. StatPearls Publishing. [Link]

-

Shand, D. G. (1974). Clinical pharmacology of propranolol. Circulation, 50(4), 629-637. [Link]

-

Završnik, D., et al. (2007). Poisoning with 1-propanol and 2-propanol. Clinical Toxicology, 45(8), 904-907. [Link]

-

Anderson, R., et al. (1993). Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils. Biochemical Pharmacology, 46(11), 2029-2037. [Link]

-

Skepper, A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e958. [Link]

-

Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(7), 12847-12869. [Link]

-

Taylor & Francis. (n.d.). Propan 2 ol – Knowledge and References. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Bankston, J. R., et al. (2007). Propranolol Block of Human Cardiac Sodium Channels is Enhanced by SCN5A Mutations in Long-QT Syndrome Type 3. Circulation, 116(II_429). [Link]

-

Farzam, K., & Lakhkar, A. D. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. [Link]

-

Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

Bristow, M. R. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology, 122(2), 104-118. [Link]

-

An, S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21-26. [Link]

-

Wang, D. W., et al. (2010). Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 1, 143. [Link]

-

Nies, A. S., & Shand, D. G. (1975). Pharmacokinetics of propranolol: a review. Clinical Pharmacokinetics, 1(1), 1-15. [Link]

-

Horinouchi, T., et al. (2011). Competitive antagonistic actions of propranolol and bupranolol on adrenaline-elicited relaxation of guinea-pig tracheal smooth muscle. ResearchGate. [Link]

-

Al-Ghananeem, A. M. (2023). Propranolol and its Mechanism of Action. Journal of Drug Discovery and Development, 1(1), 1-2. [Link]

-

Nakaya, H., et al. (1991). Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium. Journal of Cardiovascular Pharmacology, 17(5), 800-807. [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]

-

ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]

-

Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201-1206. [Link]

-

Gifford Bioscience. (n.d.). Functional Assays. [Link]

-

GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

-

Drugs.com. (2026). Propranolol: Package Insert / Prescribing Information / MOA. [Link]

-

Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105. [Link]

-

Bio-Techne. (2024). What is Propranolol Hydrochloride used for? [Link]

- Google Patents. (n.d.). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

-

Lohse, M. J., et al. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure? Circulation Research, 93(10), 896-906. [Link]

-

Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

-

Nakano, E. D., & Kusakari, J. (1966). Competitive Antagonism Between Isoproterenol and a New Beta-Receptor Adrenergic Blocking Agent, Propranolol. Proceedings of the Society for Experimental Biology and Medicine, 121(3), 879-883. [Link]

Sources

- 1. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. What is Propranolol Hydrochloride used for? [synapse.patsnap.com]

- 4. Propranolol: A 50-Year Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Frontiers | Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels [frontiersin.org]

Spectroscopic Elucidation of 1-(Propan-2-ylamino)propan-2-ol: A Comprehensive Analytical Guide

Executive Summary & Chemical Context

1-(Propan-2-ylamino)propan-2-ol, commonly referred to as 1-(isopropylamino)propan-2-ol, is a critical aliphatic amino alcohol. Structurally, it consists of an isopropylamine group covalently linked to a 2-hydroxypropyl moiety. This specific structural scaffold is highly significant in medicinal chemistry, serving as the foundational pharmacophore for a vast class of aryloxypropanolamine

Due to its dual role as a synthetic building block and an environmental biomarker, the unambiguous structural elucidation of 1-(propan-2-ylamino)propan-2-ol is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, MS, IR) of this compound, establishing self-validating analytical protocols for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most definitive map of the compound's carbon backbone and proton environments. The presence of a chiral center at C2 of the propanol chain fundamentally dictates the magnetic environment of the adjacent protons, a phenomenon that must be carefully accounted for during spectral interpretation.

Causality in Spin-Spin Coupling: The Diastereotopic Effect

Because C2 is a stereocenter, the two protons on the adjacent C1 methylene group (

Quantitative NMR Data

Table 1:

Table 2: Predicted

Mass Spectrometry (MS) & Fragmentation Mechanics

Mass spectrometry offers orthogonal validation of the molecular weight and connectivity. The ionization technique chosen dictates the observed fragmentation pathways.

Ionization Causality: ESI vs. EI

In environmental monitoring (e.g., LC-MS/MS), Electrospray Ionization (ESI) is preferred. The secondary amine is easily protonated, yielding a strong pseudo-molecular ion

In EI, the fragmentation is heavily directed by the nitrogen atom. Nitrogen is significantly more capable of stabilizing a positive charge than oxygen. Consequently,

Quantitative MS Data

Table 3: Key Mass Spectrometry Fragments

| m/z | Ionization Mode | Fragment Assignment | Relative Abundance |

|---|

| 118 | ESI (+ mode) |

Fig 1. Primary EI-MS fragmentation pathways driven by nitrogen charge stabilization.

Infrared (IR) Vibrational Analysis

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the presence of the functional groups without the need for KBr pellet pressing, preventing moisture absorption that could obscure the O-H region.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the analytical workflow must be self-validating. This means the protocol contains internal checks that prevent false positives or misidentifications caused by instrument drift or sample degradation.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation & System Suitability

-

Purity Check: Dissolve 1 mg of 1-(propan-2-ylamino)propan-2-ol in 1 mL of HPLC-grade Methanol. Inject into an LC-UV system at 210 nm to ensure a single chromatographic peak (>98% purity) prior to advanced spectroscopy.

-

MS Tuning: Run a standard tuning mix (e.g., PFTBA for GC-MS) to ensure the mass axis is calibrated to within

Da. -

Blank Validation: Execute a neat solvent blank run to confirm the absence of carryover at m/z 118 (ESI) or m/z 72 (EI).

Phase 2: Data Acquisition

4. NMR Acquisition: Dissolve 15 mg of the sample in 0.6 mL of CDCl

Phase 3: Orthogonal Data Synthesis

7. Cross-Verification: The integration of the

Fig 2. Multimodal, self-validating spectroscopic workflow for structural confirmation.

References

-

Title: Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways Source: The University of Queensland (UQ eSpace) URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of 1-(Propan-2-ylamino)propan-2-ol

Introduction

1-(Propan-2-ylamino)propan-2-ol, a secondary amino alcohol also known by synonyms such as isopropanolamine, monoisopropanolamine (MIPA), and 1-amino-2-propanol, is a versatile organic compound with the chemical formula C₆H₁₅NO.[1][2][3][4][5][6] Its bifunctional nature, containing both a secondary amine and a hydroxyl group, imparts a unique combination of physical and chemical properties. This makes it a valuable intermediate and functional additive in a wide array of industrial and pharmaceutical applications, including as a neutralizing agent, emulsifier, solubilizer, and corrosion inhibitor.[5][7][8][9] In the pharmaceutical sector, it serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[10][11]

This technical guide provides a comprehensive examination of the critical physicochemical properties of 1-(Propan-2-ylamino)propan-2-ol, with a core focus on its solubility and chemical stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is paramount for ensuring product quality, efficacy, and safety, from early-stage formulation development to commercial-scale manufacturing and storage. The methodologies and insights presented herein are grounded in established scientific principles and aligned with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[12][13]

Part 1: Physicochemical Properties and Solubility Profile

A foundational understanding of the physicochemical properties of 1-(Propan-2-ylamino)propan-2-ol is essential for predicting its behavior in various solvent systems and formulations.

Key Physicochemical Characteristics:

| Property | Value | References |

| Chemical Formula | C₆H₁₅NO | [1][2][3][4] |

| Molecular Weight | 117.19 g/mol | [Calculated] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][7][14] |

| Odor | Ammonia-like | [1][4][7] |

| Melting Point | Approximately 33°C | [1][11] |

| Boiling Point | Approximately 283°C | [1][11] |

| Density | Approx. 0.960 g/mL at 20°C | [15] |

| pKa | The pKa of the protonated amine is approximately 10.63, indicating it is a weak base. | [2] |

| LogP | -0.96 (experimental) | [4][7] |

Solubility Analysis

The solubility of an API is a critical determinant of its bioavailability and a key consideration in formulation development. 1-(Propan-2-ylamino)propan-2-ol exhibits high solubility in polar solvents due to its ability to form hydrogen bonds through its hydroxyl and amino groups.

Qualitative Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Soluble.[7][11][18]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Limited to sparingly soluble.[19]

Quantitative Solubility Determination:

Experimental Protocol: Isothermal Solubility Determination

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1-(Propan-2-ylamino)propan-2-ol to vials containing a known volume of the selected solvents (e.g., water, ethanol, acetone, toluene).

-

The presence of undissolved solid is crucial to ensure equilibrium saturation is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperatures (e.g., 25°C and 40°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for phase separation.

-

Carefully withdraw a clear aliquot from the supernatant using a pre-warmed syringe.

-

Immediately filter the aliquot through a suitable (e.g., 0.45 µm PTFE) syringe filter into a pre-weighed volumetric flask.

-

Determine the weight of the transferred filtrate and dilute with a suitable solvent.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Part 2 of this guide.

-

Calculate the solubility in terms of mg/mL or g/100g of solvent.

-

Visualization of Solubility Determination Workflow

Caption: Workflow for isothermal solubility determination.

Part 2: Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a drug substance is a mandatory regulatory requirement and a critical component of drug development.[12][15][18] Stability studies provide evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][10][12]

1-(Propan-2-ylamino)propan-2-ol is generally stable under normal storage conditions.[1][10][20] However, its amino and hydroxyl functional groups make it susceptible to specific degradation pathways, particularly oxidation.[10][11] It is also known to be hygroscopic and incompatible with strong oxidizing agents and nitrosating agents.[16][20]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[4][8][10] These studies are also crucial for developing and validating stability-indicating analytical methods.[5][8][10] The goal is typically to achieve 5-20% degradation of the active substance.[8][21]

Experimental Protocol: Forced Degradation Study

A stock solution of 1-(Propan-2-ylamino)propan-2-ol (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or methanol). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 1 M NaOH.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M HCl.

-

Dilute to a final concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration for HPLC analysis.

-

-

Thermal Degradation (in solution):

-

Heat the stock solution at 80°C for 48 hours.

-

Cool to room temperature.

-

Dilute to a final concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22]

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Dilute the exposed and control samples for HPLC analysis.

-

Visualization of Forced Degradation Workflow

Caption: Forced degradation study workflow.

Potential Degradation Pathways

Based on the chemical structure of 1-(Propan-2-ylamino)propan-2-ol and known reactivity of amino alcohols, the following degradation pathways can be anticipated:

-

Oxidation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or other related species. The secondary alcohol could also be oxidized to a ketone.[10]

-

Thermal Degradation: At elevated temperatures, dehydration (elimination of water) to form an alkene or dehydrogenation to form a ketone and ammonia are possible.[16][23][24]

-

Photodegradation: UV light can initiate free-radical reactions, leading to a complex mixture of degradation products.[15][25]

-

Reaction with Nitrosating Agents: In the presence of nitrites or other nitrosating agents, there is a risk of forming N-nitrosamines, which are potent carcinogens.[7][16]

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients.[9][26][27] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach. Since 1-(Propan-2-ylamino)propan-2-ol lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. However, for the purpose of a general stability-indicating assay where higher concentrations are used, detection at low UV wavelengths (e.g., 210 nm) might be feasible.

Proposed HPLC Method Parameters (Exemplary)

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar analytes. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for amines. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B | A gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| Detector | UV at 210 nm | Wavelength for detecting compounds with limited chromophores. |

Method Validation:

The proposed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][28][29][30] Specificity is demonstrated by showing that the peak for 1-(Propan-2-ylamino)propan-2-ol is well-resolved from all degradation product peaks generated during the forced degradation study.

Conclusion

1-(Propan-2-ylamino)propan-2-ol is a valuable chemical intermediate with a well-defined physicochemical profile characterized by high polarity and aqueous solubility. While generally stable, its amino and hydroxyl functionalities make it susceptible to oxidative and thermal degradation. A comprehensive understanding of these properties, as outlined in this guide, is essential for its effective application in pharmaceutical development.

The provided protocols for solubility determination and forced degradation studies serve as a robust framework for researchers to generate critical data for formulation design, analytical method development, and regulatory submissions. The implementation of a validated, stability-indicating HPLC method is paramount to ensure the quality, safety, and efficacy of any drug substance or product containing 1-(Propan-2-ylamino)propan-2-ol. Further studies, particularly employing LC-MS/MS, are recommended for the definitive structural elucidation of degradation products formed under various stress conditions.[1][20][31]

References

-

Isopropanolamine: A Full Overview of Its Science and Uses - Patsnap Eureka. (2024, September 4). Patsnap. [Link]

-

MONOISOPROPANOLAMINE Safety Data Sheet. (2019, March 1). Brenntag. [Link]

-

Isopropylamine - Wikipedia. (n.d.). Wikipedia. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Medicines Agency. [Link]

-

ISOPROPANOLAMINE (MONOISOPROPANOLAMINE) - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

-

1-Amino-2-propanol. (n.d.). PubChem. [Link]

-

1-Amino-2-propanol Method number: PV2002. (n.d.). OSHA. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Cas 78-96-6,Amino-2-propanol. (n.d.). LookChem. [Link]

-

Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

- CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester. (2016).

-

Monoisopropanolamine (MIPA). (n.d.). Dow Inc. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

-

Sinu, C. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

-

ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

-

Klick, S., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

diisopropanolamine. (n.d.). PharmaCompass. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

-

Wang, D. K. W., et al. (2011). In situ thermal degradation of isopropanol under typical thermal desorption conditions for GC-MS analysis of volatile organic compounds. Analytical Methods, 3(7), 1634-1639. [Link]

-

1-Aminopropan-2-ol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research. [Link]

-

Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

-

Photostability. (n.d.). R.D. Laboratories, Inc. [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology. [Link]

-

Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Isopropanolamine Uses. (n.d.). isopropanolamine.com. [Link]

-

ISOPROPANOLAMINE. (n.d.). Inxight Drugs. [Link]

-

In situ thermal degradation of isopropanol under typical thermal desorption conditions for GC-MS analysis of volatile organic compounds. (2011). Analytical Methods. [Link]

-

Stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. (2018). Journal of Pharmaceutical and Scientific Innovation. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

-

Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (2016). Food Science and Technology. [Link]

-

General protocol for forced degradation studies (stress testing) of drug substances and drug products. (2015). ResearchGate. [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2024). Indian Journal of Nuclear Medicine. [Link]

-

Modelling the fluid phase behaviour of aqueous mixtures of multifunctional alkanolamines and carbon dioxide using transferable parameters within the SAFT-γ Mie group-contribution approach. (2020). Fluid Phase Equilibria. [Link]

-

LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. (2016). Chemical Sciences Journal. [Link]

-

5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. [Link]

-

Stability-indicating HPLC method optimization using quality by design approach for simultaneous estimation of doripenem and its related impurities in pharmaceutical dosage forms. (2025). Journal of Applied Pharmaceutical Science. [Link]

-

Alcohols to Ketones, Part 1: Hydrogen Peroxide. (2019, November 6). YouTube. [Link]

-

Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. (2025, December 22). Journal of Molecular Liquids. [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. (2010). Journal of Chemical Engineering and Materials Science. [Link]

-

DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. [Link]

-

How Is Isopropyl Decomposition in Heat Reduced? (2026, February 26). Patsnap. [Link]

- CN101265197A - Method for preparing diisopropanolamine. (2008).

-

Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences. [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2025, August 6). ResearchGate. [Link]

-

In situ thermal degradation of isopropanol under typical thermal desorption conditions for GC-MS analysis of volatile organic compounds. (2011). Analytical Methods. [Link]

Sources

- 1. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. oiccpress.com [oiccpress.com]

- 4. onyxipca.com [onyxipca.com]

- 5. sgs.com [sgs.com]

- 6. scielo.br [scielo.br]

- 7. CN1176901C - Production method of isopropanolamine - Google Patents [patents.google.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ijtsrd.com [ijtsrd.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isopropanolamine: A Full Overview of Its Science and Uses [eureka.patsnap.com]

- 12. CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester - Google Patents [patents.google.com]

- 13. physchemres.org [physchemres.org]

- 14. Hydrogen peroxide [organic-chemistry.org]

- 15. Degradation of short-chain alkyl- and alkanolamines by TiO2- and Pt/TiO2-assisted photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermal decomposition of isopropanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 17. Chemoselective hydrogen peroxide oxidation of primary alcohols to aldehydes by a water-soluble and reusable iron(iii) catalyst in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Catalytic Dehydration of Isopropanol to Propylene [mdpi.com]

- 24. How to Reduce Isopropyl Decomposition in Heat [eureka.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.aip.org [pubs.aip.org]

- 27. japsonline.com [japsonline.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. mdpi.com [mdpi.com]

The Privileged Scaffold: Biological Activity and Pharmacological Profile of 1-(Propan-2-ylamino)propan-2-ol

Executive Summary

In medicinal chemistry, certain molecular fragments transcend their original therapeutic applications to become "privileged scaffolds"—structures capable of providing high-affinity binding across diverse biological targets. 1-(Propan-2-ylamino)propan-2-ol (often abbreviated as 1-IPA or isopropylamino-propan-2-ol) is the quintessential example of such a scaffold. Originally identified as the core pharmacophore of aryloxypropanolamine

Today, the utility of 1-IPA has expanded far beyond cardiovascular pharmacology. By leveraging its unique physicochemical properties—specifically its ability to act as a polar, modular anchor—drug development professionals are incorporating the 1-IPA motif into novel lipid ether amines for topical dermatological therapies[1] and as a solubility-enhancing, target-engaging fragment in next-generation EGFR inhibitors for oncology[2]. This whitepaper provides an in-depth technical analysis of the biological activity, structural pharmacology, and validated experimental workflows associated with 1-(Propan-2-ylamino)propan-2-ol.

Structural Pharmacology: The Beta-Adrenergic Paradigm

To understand the versatility of 1-IPA, we must first analyze its canonical role in G-protein-coupled receptor (GPCR) modulation. The structure of 1-IPA consists of a secondary amine attached to an isopropyl group, flanked by a

When engaging the

-

The Secondary Amine: At physiological pH (7.4), the secondary amine is protonated. This positive charge forms a highly stable salt bridge with the carboxylate side chain of Asp113 (in Transmembrane Helix 3). Without this ionic anchor, binding affinity drops by over 1000-fold.

-

The

-Hydroxyl Group: The hydroxyl group acts as a hydrogen bond donor, interacting directly with Asn312 (in Transmembrane Helix 7). The S-enantiomer (in aryloxypropanolamines) typically places this hydroxyl in the optimal vector for H-bonding, explaining the stereoselective nature of -

The Isopropyl Group: The branched aliphatic chain fits snugly into a hydrophobic pocket formed by Val114 and Phe290 , providing entropic stabilization by displacing highly ordered water molecules from the binding site.

Fig 1: Molecular interaction network of the 1-IPA pharmacophore with the Beta-Adrenergic Receptor.

Emerging Modalities: Lipid Ether Amines and Kinase Inhibition

Sphingosine Kinase 1 (SphK1) Inhibition via Lipid Ether Amines

Recent breakthroughs in dermatological pharmacology have repurposed the 1-IPA motif to target lipid metabolism. By conjugating the 1-IPA polar headgroup to long-chain polyunsaturated fatty acids via an ether linkage, researchers have developed novel lipid ether amines[1]. These compounds act as competitive inhibitors of Sphingosine Kinase 1 (SphK1) . The 1-IPA moiety mimics the polar amino-alcohol headgroup of endogenous sphingosine, while the lipid tail occupies the hydrophobic substrate channel. This inhibition reduces the production of Sphingosine-1-Phosphate (S1P), a potent signaling lipid implicated in hyperproliferative cutaneous diseases such as psoriasis and keratinocyte carcinoma[1].

Next-Generation EGFR Inhibitors

In oncology, the 1-IPA fragment is increasingly utilized as a solubilizing and target-modulating appendage in kinase inhibitors. For instance, incorporating 1-IPA into pyrazole-based scaffolds has yielded potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), specifically targeting T790M and L858R mutations prevalent in non-small-cell lung cancer (NSCLC)[2]. The secondary amine enhances aqueous solubility for oral bioavailability, while the hydroxyl group forms solvent-exposed hydrogen bonds that stabilize the kinase-inhibitor complex.

Quantitative Pharmacological Profiling

To facilitate cross-target comparison, the following table summarizes the quantitative pharmacological data of 1-IPA derivatives across their primary biological targets.

| Compound Class / Derivative | Primary Target | Binding Affinity ( | Pharmacological Effect |

| Aryloxypropanolamines (e.g., Propranolol) | Antagonist / Inverse Agonist | ||

| Prenalterol (Phenoxypropanolamine) | Partial Agonist | ||

| 1-IPA Lipid Ether Amines | Sphingosine Kinase 1 (SphK1) | Enzyme Inhibition (Topical)[1] | |

| 1-IPA Substituted Pyrazoles | Mutant EGFR (T790M/L858R) | Kinase Inhibition (Systemic)[2] |

Standardized Experimental Workflows

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. Below are two self-validating protocols for evaluating 1-IPA derivatives.

Protocol A: Radioligand Binding Assay for GPCR Target Engagement

Purpose: To determine the

-

Membrane Preparation: Resuspend CHO cells expressing human

-AR in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM -

Ligand Incubation: In a 96-well plate, combine 50

g of membrane protein, 50 pM -

Equilibration: Incubate at 30°C for 60 minutes. Rationale: 30°C prevents rapid receptor degradation while allowing the system to reach thermodynamic equilibrium.

-

Separation: Harvest membranes rapidly via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the lipophilic 1-IPA derivatives to the filter matrix.

-

Quantification: Wash filters 3x with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate

using the Cheng-Prusoff equation.

Protocol B: High-Throughput Sphingosine Kinase 1 (SphK1) Inhibition Assay

Purpose: To evaluate the

Fig 2: High-throughput fluorescence assay workflow for evaluating SphK1 inhibition by 1-IPA analogs.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 1-IPA lipid ether amines in 100% DMSO. Causality: DMSO ensures complete solubilization of the lipophilic ether-amine chains. Keep final assay DMSO concentration

1% to prevent SphK1 denaturation. -

Enzyme Incubation: In a black 384-well plate, add 10 ng recombinant human SphK1, 10

M ATP, and 5 -

Reaction Termination & Extraction: Add a 2:1 mixture of Methanol/Chloroform. Causality: This step is critical. It immediately denatures SphK1 to stop the reaction and induces phase separation. The unreacted NBD-sphingosine partitions into the organic phase, while the phosphorylated product (NBD-S1P) partitions into the aqueous/methanol phase.

-

Fluorescence Readout: Transfer the aqueous phase to a new plate. Measure fluorescence (Excitation: 460 nm, Emission: 534 nm).

-

Self-Validation (QC): Ensure the Z'-factor is >0.6 using PF-543 as a positive control. Calculate

via non-linear regression (GraphPad Prism).

Conclusion

1-(Propan-2-ylamino)propan-2-ol is a masterclass in pharmacophore design. By providing a rigid, stereospecific arrangement of a protonatable amine and a hydrogen-bond donating hydroxyl group, it acts as a universal key for targets requiring polar anchors within hydrophobic pockets. As demonstrated by its evolution from classical

References

-

Towards a Thermodynamic Definition of Efficacy in Partial Agonism: I Concentration-Response Theory for Explicit Agonist and Antagonist Complexes. Longdom Publishing. URL:[Link]

- WO2020101977A1 - Lipid ether amine compounds for topical treatment of cutaneous disease.Google Patents.

- WO2024229087A1 - Inhibiteurs d'EGFR pour le traitement d'une maladie (EGFR Inhibitors for the Treatment of Disease).Google Patents.

Sources

Enantioselective Synthesis of (R)- and (S)-1-(Propan-2-ylamino)propan-2-ol: A Technical Guide for Asymmetric Workflows

Executive Summary

(R)- and (S)-1-(Propan-2-ylamino)propan-2-ol (commonly referred to as isopropanolamine derivatives) are critical bifunctional chiral building blocks. They form the core pharmacophore for a vast array of

This whitepaper details the causal mechanics, comparative data, and self-validating experimental protocols required to synthesize these enantiomers with absolute stereochemical integrity.

Mechanistic Rationale: The Causality of Asymmetric Induction

To synthesize enantiopure amino alcohols, the industry gold standard relies on the stereospecific nucleophilic ring-opening of chiral terminal epoxides.

Why Epoxides?

Propylene oxide possesses a highly strained three-membered oxirane ring. The inherent ring strain (

Causality of Regioselectivity & Stereoretention:

When reacted with isopropylamine, the amine acts as a nucleophile. Due to the steric bulk of the methyl group at the C2 position of propylene oxide, the

Synthetic Strategy 1: Hydrolytic Kinetic Resolution (HKR) & Aminolysis

To obtain the requisite enantiopure propylene oxide, we utilize Jacobsen’s Hydrolytic Kinetic Resolution .

Causality of the Catalyst:

The (salen)Co(III)OAc catalyst features a chiral ligand framework that creates a highly specific binding pocket. It operates via a bimetallic mechanism where one Co(III) center activates the epoxide (acting as a Lewis acid) and another delivers the water molecule. This dual-activation drastically lowers the activation energy for one enantiomer while leaving the other untouched, achieving a selectivity factor (

Protocol 1: Step-by-Step Methodology (Self-Validating System)

A self-validating protocol integrates continuous in-process analytical checkpoints. If a checkpoint fails, the process halts, ensuring the absolute trustworthiness of the final chiral product.

Phase 1: HKR of Racemic Propylene Oxide

-

Setup: In a 500 mL round-bottom flask, dissolve 0.5 mol% of (R,R)-(salen)Co(III)OAc in 5 mL of anhydrous toluene. Add 1.0 mol (58.08 g) of racemic propylene oxide.

-

Initiation: Cool the mixture to 0°C. Dropwise, add 0.55 mol (9.9 mL) of distilled water over 30 minutes. Causality: Slow addition prevents exothermic degradation of the catalyst.

-

Reaction: Stir at 25°C for 14 hours.

-

Self-Validation Checkpoint 1: Analyze an aliquot via chiral GC (Cyclodex-B column). The reaction is only deemed successful and allowed to proceed to isolation when the unreacted (S)-propylene oxide reaches >99%

. -

Isolation: Distill the mixture at atmospheric pressure to recover the highly volatile (S)-propylene oxide (b.p. 34°C).

Phase 2: Regioselective Aminolysis

-

Setup: In a sealed pressure tube, dissolve the isolated (S)-propylene oxide (0.4 mol) in 40 mL of anhydrous methanol.

-

Addition: Add 1.2 mol (3 equivalents) of isopropylamine. Causality: A strict 3:1 stoichiometric excess of amine is required to suppress the formation of bis-alkylated byproducts (tertiary amines).

-

Reaction: Heat to 60°C for 12 hours.

-

Self-Validation Checkpoint 2: Monitor via

H NMR. The complete disappearance of the epoxide ring protons (multiplet at 2.7 ppm) validates 100% conversion. -

Purification: Remove methanol and excess isopropylamine under reduced pressure. Vacuum distill the residue to yield pure (S)-1-(propan-2-ylamino)propan-2-ol.

Figure 1: Workflow for the synthesis of (S)-1-(propan-2-ylamino)propan-2-ol via Jacobsen HKR.

Synthetic Strategy 2: Biocatalytic Kinetic Resolution

For workflows avoiding volatile epoxides, the enzymatic resolution of racemic 1-(propan-2-ylamino)propan-2-ol is a highly robust alternative. Candida antarctica Lipase B (CAL-B) exhibits profound enantioselectivity, selectively acylating the (R)-enantiomer's hydroxyl group when provided with an acyl donor.

Protocol 2: Step-by-Step Methodology

-

Setup: Dissolve 0.5 mol of racemic 1-(propan-2-ylamino)propan-2-ol in 200 mL of methyl tert-butyl ether (MTBE).

-

Addition: Add 0.3 mol of vinyl acetate and 2.0 g of immobilized CAL-B (Novozym 435).

-

Reaction: Stir at 30°C for 24 hours. Causality: Vinyl acetate is chosen because its byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, rendering the enzymatic acylation strictly irreversible.

-

Self-Validation Checkpoint 3: Monitor the reaction via chiral HPLC. The reaction is terminated only when the unreacted (S)-alcohol reaches >99%

. -

Separation: Filter off the immobilized enzyme. Separate the (S)-alcohol from the (R)-ester via silica gel chromatography. The (R)-ester can subsequently be hydrolyzed with NaOH/MeOH to yield the pure (R)-enantiomer.

Figure 2: Biocatalytic kinetic resolution of racemic 1-(propan-2-ylamino)propan-2-ol using CAL-B.

Comparative Data Presentation

To assist researchers in selecting the optimal synthetic route based on laboratory infrastructure and scale, the quantitative data for both methodologies are summarized below:

| Metric | Strategy 1: HKR + Aminolysis | Strategy 2: Biocatalytic Resolution |

| Overall Yield | ~45% (Max theoretical 50%) | ~40% (Max theoretical 50%) |

| Enantiomeric Excess ( | >99% | 95–98% |

| Scalability | Excellent (Industrial Standard) | Moderate (Limited by enzyme cost) |

| E-Factor | Low (Water as reactant) | Medium (Solvent/Acyl donor waste) |

| Primary Challenge | Handling highly volatile epoxides | Chromatographic separation of products |

References

- Title: Lipid ether amine compounds for topical treatment of cutaneous disease (Patent WO2020101977A1)

-

Title: Introduction to the Principles of Drug Design and Action (4th Edition) Source: CRC Press URL: [Link]

-

Title: A Practical Synthesis of Both Enantiomers of 1-Amino-2-propanol and Propylene Oxide Source: Synthetic Communications URL: [Link]

-

Title: Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis Source: Science URL: [Link]

1-(Propan-2-ylamino)propan-2-ol and Its Analogs: A Comprehensive Technical Guide

Executive Summary

The structural motif 1-(propan-2-ylamino)propan-2-ol —more commonly referred to as the 1-(isopropylamino)propan-2-ol pharmacophore—is the foundational chemical scaffold of the aryloxypropanolamine class of β-adrenergic receptor antagonists (β-blockers). Since the pioneering development of propranolol in the 1960s, this structural core has been extensively modified to yield a diverse library of therapeutic agents used globally to manage hypertension, angina pectoris, cardiac arrhythmias, and heart failure[1][2]. This whitepaper provides an in-depth technical review of the pharmacodynamics, structure-activity relationships (SAR), and synthetic methodologies governing this critical class of compounds.

Pharmacological Mechanism & Receptor Dynamics

β-blockers exert their therapeutic effects by acting as competitive antagonists at β-adrenergic receptors (β1, β2, and β3), preventing the binding of endogenous catecholamines such as epinephrine and norepinephrine[1][3].

The 1-(propan-2-ylamino)propan-2-ol motif is perfectly calibrated to mimic the ethanolamine side chain of endogenous catecholamines while preventing receptor activation. The secondary amine engages in critical hydrogen bonding and ionic interactions with an aspartate residue (Asp113) in the receptor's binding pocket, while the hydroxyl group forms a hydrogen bond with an asparagine residue (Asn312)[2]. Because these analogs lack the catechol hydroxyl groups necessary to induce the conformational change required for G-protein coupling, they occupy the receptor without triggering the adenylyl cyclase/cAMP signaling cascade[3]. This blockade reduces chronotropy (heart rate) and inotropy (contractility), thereby decreasing myocardial oxygen demand[1][4].

Diagram 1: Competitive antagonism of the β-adrenergic signaling pathway by aryloxypropanolamines.

Structure-Activity Relationship (SAR) & Analog Profiling

The clinical profile of a β-blocker is dictated by the substituents attached to the 1-(propan-2-ylamino)propan-2-ol core. Decades of SAR optimization have established several immutable rules for this drug class[2][5]:

-

The Amine Substituent: A branched alkyl group (isopropyl or tert-butyl) on the secondary amine is mandatory. This bulky group prevents monoamine oxidase (MAO) degradation and perfectly fits the hydrophobic pocket of the β-receptor[2].

-

The Chiral Center: The hydroxyl-bearing carbon is a stereocenter. The β-blocking activity resides almost exclusively in the (S)-enantiomer, which is up to 100 times more potent than the (R)-enantiomer due to optimal spatial alignment with the receptor's binding site[2][5].

-

Aryl Ring Substitution: The nature of the aromatic ring dictates receptor subtype selectivity. Bulky, multi-ring systems (like the naphthyl group in propranolol) yield non-selective agents. Conversely, para-substitution on a single phenyl ring (e.g., atenolol, bisoprolol) confers high selectivity for the β1 receptor (cardioselectivity)[2].

Representative Analogs and Pharmacological Profiles

| Drug Analog | Aryl Substitution | Receptor Selectivity | Clinical Indications | Intrinsic Sympathomimetic Activity (ISA) |

| Propranolol | 1-Naphthyl | Non-selective (β1 ≈ β2) | Hypertension, Migraine, Arrhythmias | No |

| Atenolol | 4-(2-Amino-2-oxoethyl)phenyl | β1-Selective | Angina, Hypertension | No |

| Metoprolol | 4-(2-Methoxyethyl)phenyl | β1-Selective | Heart Failure, Hypertension | No |

| Bisoprolol | 4-[2-(Isopropoxy)ethoxymethyl]phenyl | Highly β1-Selective | Heart Failure, Angina | No |

| Pindolol | 1H-Indol-4-yl | Non-selective | Hypertension | Yes |

Chemical Synthesis: Experimental Workflows